molecular formula C14H11ClN2S B14001537 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide CAS No. 64510-90-3

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide

Cat. No.: B14001537
CAS No.: 64510-90-3
M. Wt: 274.8 g/mol
InChI Key: MGTGSOXMYMISSD-UHFFFAOYSA-N
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Description

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide is a chemical compound with the molecular formula C14H11ClN2S It is known for its unique structure, which includes a chlorophenyl group and a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide typically involves the reaction of 4-chlorobenzaldehyde with 4-aminobenzenecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The compound’s ability to form metal complexes can also play a role in its mechanism of action, as these complexes may exhibit unique reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial activity set it apart from similar compounds .

Properties

CAS No.

64510-90-3

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

4-[(4-chlorophenyl)iminomethyl]benzenecarbothioamide

InChI

InChI=1S/C14H11ClN2S/c15-12-5-7-13(8-6-12)17-9-10-1-3-11(4-2-10)14(16)18/h1-9H,(H2,16,18)

InChI Key

MGTGSOXMYMISSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Cl)C(=S)N

Origin of Product

United States

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